Hedyosumin A

Description

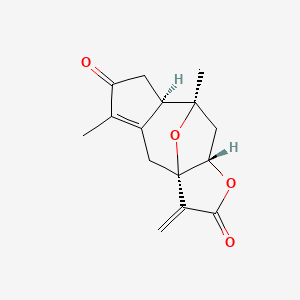

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H16O4 |

|---|---|

Molecular Weight |

260.28 g/mol |

IUPAC Name |

(1S,7R,8R,10S)-4,8-dimethyl-13-methylidene-11,14-dioxatetracyclo[6.5.1.01,10.03,7]tetradec-3-ene-5,12-dione |

InChI |

InChI=1S/C15H16O4/c1-7-9-5-15-8(2)13(17)18-12(15)6-14(3,19-15)10(9)4-11(7)16/h10,12H,2,4-6H2,1,3H3/t10-,12+,14-,15+/m1/s1 |

InChI Key |

KVLVLVUFTOCODT-BQPHKTIFSA-N |

Isomeric SMILES |

CC1=C2C[C@]34[C@H](C[C@]([C@@H]2CC1=O)(O3)C)OC(=O)C4=C |

Canonical SMILES |

CC1=C2CC34C(CC(C2CC1=O)(O3)C)OC(=O)C4=C |

Synonyms |

hedyosumin A |

Origin of Product |

United States |

Isolation and Structural Characterization of Hedyosumin a

Botanical Sources of Hedyosumin A

This compound was first identified and isolated from the aerial parts of Hedyosmum orientale Merr. et Chun, a plant species belonging to the Chloranthaceae family. acs.orgnih.gov It was discovered along with a series of related new guaiane-type sesquiterpenoids, named hedyosumins B-E. acs.orgnih.gov The ethanolic extract of the plant's twigs and leaves serves as the starting material for the isolation of these compounds. acs.orgnih.gov Hedyosmum orientale has proven to be a rich source of structurally diverse sesquiterpenoids and other terpenoid derivatives. nih.govresearchgate.netvulcanchem.comchemrxiv.org

The genus Hedyosmum is the most abundant genus of the Chloranthaceae family in the Americas, comprising approximately 40 to 45 species. unife.itwikipedia.org The majority of these species are distributed from central Mexico to central Bolivia, primarily along the American cordillera, with some found in the West Indies and east to Guyana. kew.orgtandfonline.com These plants predominantly thrive in the wet habitats of cool montane cloud forests, typically at altitudes between 600 and 3000 meters above sea level. tandfonline.com

A notable exception to this geographical distribution is Hedyosmum orientale, the source of this compound, which is the single species of its genus found in southeastern Asia, specifically in China. acs.orgtandfonline.com

Hedyosmum orientale as a Primary Source

Advanced Chromatographic and Spectroscopic Methods for this compound Isolation

The isolation of this compound from Hedyosmum orientale involves a multi-step process utilizing various chromatographic techniques. The general procedure begins with the extraction of the plant's aerial parts, typically with an ethanol-water mixture. acs.orgvulcanchem.com The resulting crude extract is then suspended in water and partitioned with a solvent such as ethyl acetate (B1210297) (EtOAc) to separate compounds based on polarity. nih.gov

This EtOAc-soluble fraction, which contains this compound and other terpenoids, undergoes sequential separation using column chromatography. nih.govvulcanchem.com Techniques like fractionation on MCI gel CHP 20P and flash chromatography on silica (B1680970) gel are employed to yield purified fractions. vulcanchem.comrsc.org Final purification to obtain this compound as colorless needles is often achieved through methods like semi-preparative High-Performance Liquid Chromatography (HPLC). acs.orgnih.gov

Absolute Stereochemical Assignment of this compound

The precise three-dimensional structure of this compound was determined through a combination of extensive spectroscopic analysis and crystallographic techniques. Initial characterization provided its molecular formula, C₁₅H₁₆O₄, as determined by High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS). acs.org

Spectroscopic data were fundamental in elucidating the compound's complex structure. acs.org

| Spectroscopic Data for this compound | |

| Technique | Observation |

| Molecular Formula | C₁₅H₁₆O₄ |

| HREIMS (m/z) | 260.1043 [M]⁺ (Calculated: 260.1049) acs.org |

| Infrared (IR) Spectroscopy (cm⁻¹) | Showed presence of an α,β-unsaturated ketone (1703 cm⁻¹) and a γ-lactone (1770 cm⁻¹) acs.org |

| ¹³C NMR Spectroscopy | Revealed 15 carbon signals, including methyls, methylenes, methines, and quaternary carbons, confirming the presence of ketone and ester carbonyls. acs.org |

The definitive absolute stereochemistry of this compound was unequivocally established through single-crystal X-ray diffraction analysis. chemrxiv.orgrsc.orgrsc.org This technique provided a detailed three-dimensional model of the molecule, confirming the connectivity of the atoms and their spatial orientation. The analysis verified the unique tetracyclic skeleton and the specific stereochemistry at its chiral centers. vulcanchem.comchemrxiv.org The crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2002638. chemrxiv.orgrsc.orgrsc.org The successful total synthesis of this compound further corroborated its absolute configuration as determined by X-ray analysis. nih.govfigshare.com

Alongside X-ray crystallography, a suite of spectroscopic methods was essential for the complete structural elucidation of this compound. acs.org One-dimensional (¹H and ¹³C) and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments, including COSY, HSQC, HMBC, and ROESY (or NOESY), were used to assemble the planar structure and determine the relative configuration of the molecule. acs.orgvulcanchem.com

Furthermore, chiroptical techniques play a significant role in assigning the absolute configuration of complex natural products. nih.gov For related compounds isolated from Hedyosmum orientale, such as the orientanoids, calculated Electronic Circular Dichroism (ECD) spectra were compared with experimental data to confirm their absolute configurations, a method that complements the findings from X-ray crystallography. chemrxiv.orgrsc.org This combined approach of advanced spectroscopic and chiroptical methods is crucial for the unambiguous structural determination of intricate molecules like this compound. vulcanchem.comresearchgate.net

Biosynthetic Pathways and Precursors of Hedyosumin a

Proposed Biogenesis of Guaiane-Type Sesquiterpenoids from Farnesyl Cation

The biosynthesis of all sesquiterpenoids, including the guaiane (B1240927) class to which Hedyosumin A belongs, originates from the acyclic precursor farnesyl pyrophosphate (FPP). mdpi.comugm.ac.idbeilstein-journals.org The process is initiated by a terpene synthase enzyme that catalyzes the removal of the diphosphate (B83284) group from FPP, generating a highly reactive farnesyl cation. d-nb.inforesearchgate.net

The formation of the characteristic 5/7-membered bicyclic guaiane skeleton is proposed to proceed through a series of cyclizations and rearrangements. oup.comnih.gov The farnesyl cation first undergoes a C1-to-C10 cyclization to form a 10-membered ring intermediate, the germacradienyl cation. d-nb.inforesearchgate.net This cation can then be deprotonated to form neutral, but reactive, germacrene intermediates, such as germacrene A. beilstein-journals.orgd-nb.inforesearchgate.net

Subsequent reprotonation of the germacrene intermediate initiates a second, transannular cyclization. Specifically for guaianes, this involves the formation of a bond between C2 and C6 of the germacrene ring, which establishes the signature fused five- and seven-membered ring system of the guaiyl cation. oup.comnih.govrsc.org Following the formation of this core structure, a cascade of oxidative modifications, such as hydroxylations and lactone formation, leads to the diverse array of guaiane-type sesquiterpenoids, including this compound. rsc.org

Key Enzymatic Transformations Leading to this compound

While the general pathway from FPP to the guaiane skeleton is understood, the specific enzymes responsible for the later, oxidative steps that yield this compound are less characterized. The process likely involves a series of cytochrome P450 monooxygenases and dehydrogenases that introduce the necessary functional groups.

Bioinspired synthetic efforts have shed light on plausible final steps. For instance, the synthesis of this compound has been achieved from the related guaiane sesquiterpenoid, hedyosumin B, through a direct α,β-dehydrogenation. rsc.orgchemrxiv.org Another key transformation is an intramolecular oxa-Michael addition, which has been used in synthetic routes to forge the ether linkage present in the molecule's tetracyclic core. rsc.orgrsc.org While these are synthetic steps, they mimic plausible enzymatic reactions that could occur in the plant. Specifically, enzymes known as intramolecular oxa-Michael addition (IMOMA) cyclases are known to catalyze such ring-forming reactions in other natural product pathways. uni-hannover.de

Intermediacy of this compound in the Biosynthesis of Complex Terpenoids

This compound is not merely an endpoint of a biosynthetic pathway but also serves as a crucial building block for the creation of more complex, higher-order terpenoids. vulcanchem.com This is particularly evident in its role as a precursor to sesterterpenoids and various dimeric sesquiterpenoids isolated from Hedyosmum orientale. rsc.orgacs.org

Research has identified this compound as a key biosynthetic intermediate for a class of unprecedented sesterterpenoids (C25 terpenoids) named Orientanoids A-C. vulcanchem.comrsc.orgchemrxiv.org These complex molecules are proposed to be formed through a biosynthetic pathway that involves the coupling of this compound (a C15 sesquiterpenoid) with a C10 monoterpenoid diene. rsc.orgrsc.org This hypothesis is strongly supported by the co-isolation of this compound and the Orientanoids from the same plant, Hedyosmum orientale. vulcanchem.comrsc.orgresearchgate.net Further validation comes from bioinspired total synthesis, where chemists have successfully mimicked the proposed biosynthetic reaction to produce Orientanoids. rsc.orgthieme-connect.comrsc.org

The key chemical transformation that links this compound to the Orientanoids is a proposed intermolecular Diels-Alder reaction. rsc.orgrsc.orgchemrxiv.org In this [4+2] cycloaddition, the monoterpenoid acts as the diene, and a double bond in this compound serves as the dienophile. chemrxiv.org This reaction elegantly constructs the complex, spirocyclic carbon skeleton of the Orientanoids in a single, efficient step. rsc.org

The Diels-Alder reaction is a powerful bond-forming strategy used in the biosynthesis of many natural products to create structural complexity. nih.govacs.orgrsc.org While some of these reactions can occur spontaneously under thermal conditions, nature often employs enzymes called Diels-Alderases to control the reaction's rate and stereoselectivity. nih.govnsf.govrsc.org It is considered possible that the formation of Orientanoids A and B from this compound is catalyzed by such an enzyme to ensure selective formation of the observed products. rsc.orgrsc.org Following the initial cycloaddition, further transformations, such as a sequential singlet oxygen ene reaction and dehydration, are proposed to generate the final structures of the Orientanoid family. vulcanchem.comchemrxiv.org

Beyond forming heterodimers with monoterpenoids, this compound also acts as a precursor in the formation of sesquiterpenoid dimers. Hedyorienoid B, for instance, is a dimer formed from two guaiane-type sesquiterpenoids, with this compound being the proposed precursor. vulcanchem.comacs.orgresearchgate.net Another related compound, Hedyorienoid A, is an unprecedented heterodimer formed between this compound and another co-occurring monomer, Chloranthalactone A. vulcanchem.comacs.org The formation of these dimers further underscores the reactivity of this compound and its central role as an intermediate in generating the chemical diversity observed in Hedyosmum orientale. vulcanchem.com

Total Synthesis and Synthetic Methodologies of Hedyosumin a

Asymmetric Total Synthesis Strategies for Hedyosumin A

The first asymmetric total synthesis of this compound was a significant achievement, accomplished in 13–14 steps. acs.orgacs.org This synthesis established the absolute configurations of this compound and its congeners, Hedyosumin B and C. acs.orgnih.gov A key feature of this approach is the convergent assembly of the complex tetracyclic core. acs.org

Organocatalytic [4+3] Cycloaddition Approaches to the Tetracyclic Skeleton of this compound

A pivotal step in the asymmetric total synthesis is the organocatalytic [4+3] cycloaddition reaction. acs.orgnih.gov This reaction serves as a powerful tool for constructing the central seven-membered ring, a key feature of the guaianolide skeleton. acs.org Specifically, the cycloaddition between a dienal and a furan (B31954) derivative, facilitated by an organocatalyst, directly assembles the oxa-bridged cycloheptenone core of this compound. acs.orgsci-hub.se This strategic maneuver efficiently establishes the bicyclo[3.2.1]octane system embedded within the larger tetracyclic framework. acs.org The enantioselectivity of this key step is crucial for controlling the absolute stereochemistry of the final natural product. sci-hub.se

Intramolecular Aldol (B89426) Condensation in this compound Construction

Following the construction of the core bicyclic system, an intramolecular aldol condensation is employed to forge one of the flanking five-membered rings. acs.orgnih.gov This classic carbon-carbon bond-forming reaction is instrumental in elaborating the tetracyclic skeleton of this compound. acs.org The reaction proceeds by forming an enolate which then attacks a carbonyl group within the same molecule, leading to the formation of a new ring. masterorganicchemistry.comorganicchemistrytutor.com In the context of this compound synthesis, this step is critical for annulating a cyclopentane (B165970) ring onto the existing cycloheptane (B1346806) framework, further building the complexity of the molecular architecture. acs.org

Carboxymercuration/Demercuration-Enabled Lactonization in this compound Synthesis

The synthesis of the γ-lactone ring, a characteristic feature of many guaianolides, is achieved through an intramolecular carboxymercuration/demercuration sequence. acs.orgnih.gov This two-step process facilitates the formation of the lactone ring fused to the seven-membered carbocycle. acs.org The carboxymercuration step involves the addition of a carboxylic acid and a mercury salt across a double bond, forming an organomercury intermediate. acs.org Subsequent demercuration, typically with sodium borohydride, replaces the mercury with a hydrogen atom, completing the lactonization process. acs.org This method provides a reliable way to construct the final five-membered lactone ring of the tetracyclic core. acs.org

Stereoselective Reductions (e.g., CBS-Catalyzed) in this compound Synthesis

To control the stereochemistry of the final product, stereoselective reductions are employed at key stages of the synthesis. acs.orgnih.gov A notable example is the use of a Corey-Bakshi-Shibata (CBS)-catalyzed asymmetric reduction. acs.org This reaction is utilized to reduce a ketone to a secondary alcohol with high enantioselectivity, often enhancing the enantiomeric excess (ee) of the synthetic intermediate to an excellent level. acs.orgacs.org The precise control of stereochemistry at this and other centers is paramount for the successful total synthesis of the natural product with its correct absolute configuration. acs.orgacs.org

Bioinspired Total Synthesis of this compound

An alternative and concise approach to this compound involves a bioinspired strategy that leverages the structural relationship between guaianolides and other sesquiterpenoids. chemrxiv.orgrsc.org This approach mimics a plausible biosynthetic pathway, offering an efficient route to the target molecule. chemrxiv.org

Exploiting Photochemical Rearrangement Strategies from Santonin (B1680769)

A key feature of the bioinspired synthesis is the use of the readily available natural product, santonin, as a starting material. chemrxiv.orgresearchgate.netthieme-connect.com A critical transformation in this pathway is a photochemical rearrangement of a santonin derivative. chemrxiv.orgrsc.orgrsc.org This light-induced reaction converts the eudesmane (B1671778) skeleton of santonin into the guaiane (B1240927) framework of this compound. rsc.orgnih.govnih.gov This strategic rearrangement is often followed by an intramolecular oxa-Michael addition to construct the characteristic 7,10-epoxy bridge of the hedyosumins. chemrxiv.orgrsc.orgrsc.org This biomimetic approach has proven to be highly efficient, enabling the synthesis of this compound in a significantly reduced number of steps compared to the de novo asymmetric synthesis. chemrxiv.orgrsc.org

Intramolecular Oxa-Michael Addition in this compound Synthesis

A notable strategy in the synthesis of this compound and its congeners involves a bioinspired approach that utilizes an intramolecular oxa-Michael addition. chemrxiv.orgresearchgate.netrsc.org This key step is part of a synthetic sequence that often begins from commercially available santonin. chemrxiv.orgresearchgate.netrsc.org

One reported synthesis showcases a thought-provoking transformation where a precursor, derived from santonin through photochemical oxidation and rearrangement, undergoes an intramolecular oxa-Michael addition to forge a crucial intermediate. chemrxiv.org This intermediate is then further elaborated to yield this compound. chemrxiv.orgresearchgate.netrsc.org This bio-inspired route is particularly elegant as it can be executed without the use of protecting groups and transition-metal catalysts. chemrxiv.org The intramolecular oxa-Michael addition is pivotal in constructing the guaiane-type sesquiterpenoid framework characteristic of this compound. chemrxiv.orgrsc.org

Divergent Synthetic Routes to this compound Analogs and Derivatives

The synthetic strategies developed for this compound have been extended to the synthesis of its naturally occurring analogs, demonstrating the versatility of the established chemical pathways.

Collective Total Synthesis of Hedyosumins B and C

The total synthesis of Hedyosumins B and C has been achieved alongside that of this compound in a collective and asymmetric fashion. nih.gov These syntheses have been accomplished in a limited number of steps (13-14) from simple starting materials. nih.gov A key feature of these syntheses is the use of an organocatalytic [4+3] cycloaddition reaction to construct the core tetracyclic skeleton. nih.govsci-hub.se

Further strategic reactions include an intramolecular aldol condensation and a lactonization step enabled by intramolecular carboxymercuration/demercuration. nih.gov To enhance the enantiomeric purity of the synthetic natural products, a CBS-catalyzed asymmetric reduction was employed, resulting in excellent enantiomeric excess. nih.gov These synthetic efforts not only provided access to these molecules but also unequivocally established their absolute configurations. nih.gov Notably, some bioinspired total syntheses have also led to the structural revision of Hedyosumins B and C to an 11R-configuration. chemrxiv.orgresearchgate.net

Asymmetric Synthesis of Hedyosumin E Aglycon

Building upon the success of the this compound synthesis, a catalytic enantioselective strategy has been effectively applied to the asymmetric total synthesis of Hedyosumin E aglycon for the first time. rsc.org This approach highlights the broad applicability of the developed synthetic methodology. rsc.org

A key intermediate, accessible through an organocatalytic [4+3] cycloaddition, serves as a common starting point. rsc.org The synthesis of Hedyosumin E aglycon from this intermediate involves several key transformations. A platinum-catalyzed hydrogenation plays a crucial role in establishing the C5 stereocenter. rsc.org The final steps include a dehydration reaction, followed by methylation and a β-elimination process to furnish the target molecule. rsc.org

Development of Novel Synthetic Methods Motivated by this compound

The pursuit of the total synthesis of this compound and its family of natural products has spurred the development of novel synthetic methods. The challenges posed by their complex structures have provided a fertile ground for innovation in synthetic organic chemistry.

One area of development has been in the realm of organocatalytic cascade reactions. For instance, an asymmetric oxa-Michael/Michael cascade reaction of p-quinols and α,β-unsaturated aldehydes has been developed, providing access to hindered dialkyl ethers. unc.edu This method allows for the rapid construction of complex bicyclic frameworks with high enantioselectivity and good diastereoselectivity, forming four contiguous stereocenters in a single step. unc.edu While not directly a part of the published this compound syntheses, the development of such powerful C-O bond-forming strategies is directly inspired by the need to construct complex oxygen-containing natural products.

Mechanistic Investigations of Hedyosumin a and Analogous Bioactivity

Hedyosumin A as a Scaffold for Immunomodulatory Studies

The complex structure of this compound, featuring a distinctive tetracyclic system, provides a foundation for the synthesis of novel immunomodulatory agents. vulcanchem.com Its derivatives, particularly orientanoids, have demonstrated the ability to modulate the immune response within the tumor microenvironment. vulcanchem.comthieme-connect.com

The tumor microenvironment (TME) is a complex and dynamic network of cells and extracellular components that plays a critical role in tumor progression and metastasis. nih.govnih.govnih.gov Modulating the TME to favor an anti-tumor response is a key strategy in cancer therapy. chemrxiv.orgrsc.org Derivatives of this compound, such as orientanoids, have shown promise in preclinical studies by altering the TME to inhibit tumor growth. vulcanchem.comrsc.org These compounds can influence the cellular composition of the TME, for instance, by reducing the infiltration of tumor-promoting immune cells and enhancing the presence of anti-tumor immune cells. chemrxiv.orgrsc.org

Research has shown that orientanoid A, a sesterterpenoid derived from this compound, can remodel the TME. thieme-connect.comchemrxiv.org This remodeling involves inhibiting the infiltration of protumoral M2-like macrophages and increasing the presence of activated cytotoxic CD8+ T cells. chemrxiv.orgrsc.org This shift in the immune cell landscape within the tumor contributes to the containment of tumor growth. vulcanchem.comchemrxiv.org The antitumor effects of orientanoid A are suggested to be primarily mediated by this immunomodulatory activity rather than direct cytotoxicity to cancer cells. nih.govchemrxiv.org

Tumor-associated macrophages (TAMs) are a major component of the TME and can exhibit different functional phenotypes, broadly classified as M1-like (anti-tumor) and M2-like (pro-tumor). nih.govrsc.org M2-like macrophages contribute to an immunosuppressive TME that promotes tumor growth and metastasis. chemrxiv.orgrsc.org Therefore, targeting TAMs and shifting their phenotype from M2-like to M1-like is a promising therapeutic approach. vulcanchem.comchemrxiv.org

Derivatives of this compound, specifically orientanoids A, B, and C, have been shown to antagonize the protumoral and immunosuppressive functions of macrophages. vulcanchem.comchemrxiv.orgrsc.org In vitro studies have demonstrated that these sesterterpenoids can inhibit the M2-like polarization of macrophages. chemrxiv.orgrsc.orgrsc.org Orientanoid A, the most potent of these compounds, effectively suppressed the M2-polarized phenotype of macrophages, which is associated with the suppression of T cell proliferation and activation. thieme-connect.comchemrxiv.org This suggests that this compound-related compounds can directly counteract the immunosuppressive activity of M2-like TAMs. chemrxiv.orgrsc.org

Cytotoxic T lymphocytes (CD8+ T cells) are crucial for recognizing and eliminating cancer cells. chemrxiv.org However, their function is often suppressed within the TME by factors including M2-like macrophages. chemrxiv.orgrsc.org Enhancing the activation and function of CD8+ T cells is a cornerstone of cancer immunotherapy.

Studies on orientanoid A have revealed its ability to activate cytotoxic CD8+ T cells. vulcanchem.comthieme-connect.comchemrxiv.org By inhibiting the suppressive M2-like macrophages, orientanoid A indirectly promotes the proliferation and activation of CD8+ T cells. chemrxiv.org In vivo experiments have shown that treatment with orientanoid A leads to an increased infiltration of activated CD8+ T cells within the tumor, contributing to the observed antitumor effects. chemrxiv.orgrsc.org The antitumor activity of orientanoid A was significantly diminished in T-cell-deficient mouse models, further highlighting the critical role of CD8+ T cell activation in its mechanism of action. nih.govchemrxiv.org

Impact on Macrophage Phenotypes (e.g., M2-like)

Role of this compound in Anticancer Research through Derivatization

The chemical structure of this compound makes it a valuable starting point for the development of new anticancer agents through derivatization. vulcanchem.comresearchgate.net Its role as a biosynthetic precursor for more complex and biologically active molecules, such as orientanoids and hedyorienoids, underscores its potential in drug discovery. vulcanchem.com

Sesterterpenoids, a relatively rare class of terpenoids, have garnered attention for their diverse and potent biological activities, including anticancer properties. rsc.orgresearchgate.net Many sesterterpenoids exhibit cytotoxic, anti-inflammatory, and antimicrobial effects. rsc.orgresearchgate.net The antiproliferative mechanisms of sesterterpenoids are varied and can involve the modulation of key cellular pathways. researchgate.net

Research into sesterterpenoids derived from this compound, such as the orientanoids, has provided insights into their anticancer mechanisms. chemrxiv.orgrsc.org As discussed, a primary mechanism for orientanoid A is the modulation of the tumor immune microenvironment, leading to the suppression of tumor growth. nih.govchemrxiv.org This immunomodulatory approach represents a distinct antiproliferative strategy compared to direct cytotoxicity. However, other sesterterpenoids have been shown to directly inhibit cancer cell growth, highlighting the diverse mechanisms within this class of compounds. researchgate.net The exploration of these mechanisms is crucial for identifying new therapeutic targets and developing more effective cancer treatments. rsc.org

Anti-inflammatory Pathways Investigated with this compound-Derived Dimers

Chronic inflammation is a key factor in the development and progression of various diseases, including cancer. researchgate.netresearchgate.net Natural products, particularly sesquiterpenoid dimers, have shown potential as anti-inflammatory agents. researchgate.net Dimeric sesquiterpenoids can exhibit enhanced biological activity compared to their monomeric precursors. researchgate.net

This compound is a precursor in the biosynthesis of sesquiterpenoid dimers, such as hedyorienoids A and B. vulcanchem.comacs.org These dimers are formed through complex biosynthetic pathways involving this compound and other coexisting monomers. vulcanchem.comacs.org Hedyorienoid B, a dimer of two guaiane-type sesquiterpenoids, has demonstrated significant inhibitory activity against NF-κB. acs.orgikiam.edu.ec The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development. acs.orgikiam.edu.ec The investigation of this compound-derived dimers and their impact on inflammatory pathways like NF-κB provides a promising avenue for the discovery of new anti-inflammatory therapies. acs.orgikiam.edu.ec

Nuclear Factor-kappa B (NF-κB) Inhibition Studies

While this compound itself has not been the primary focus of extensive Nuclear Factor-kappa B (NF-κB) inhibition studies, research into its derivatives and structurally related compounds has shed light on the potential of this structural class as NF-κB inhibitors. The NF-κB signaling pathway is a crucial regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development. researchgate.net

Studies have shown that dimeric sesquiterpenoids derived from this compound, such as Hedyorienoid B, exhibit significant NF-κB inhibitory activity. researchgate.netvulcanchem.com Hedyorienoid B is a heterodimer formed from this compound and another sesquiterpenoid, Chloranthalactone A. researchgate.net Both Hedyorienoid B and Chloranthalactone A have demonstrated notable inhibition of the NF-κB pathway. researchgate.netvulcanchem.com

Mechanistic studies on related compounds have revealed that the anti-inflammatory effects are exerted through the suppression of the NF-κB signaling pathway. This includes the inhibition of NF-κB-dependent transcriptional activity, the prevention of IκBα phosphorylation, and the blockage of p65 nuclear translocation. researchgate.net For instance, a mechanistic study on Horienoid A, another sesquiterpenoid dimer, demonstrated its ability to suppress the levels of key inflammation mediators like iNOS, TNF-α, and IL-6 in a dose-dependent manner by inhibiting the NF-κB pathway. researchgate.net

The investigation into these related natural products suggests that the core structure of this compound may serve as a valuable scaffold for the development of novel NF-κB inhibitors.

This compound as a Chemical Probe for Biological Processes

Natural products often serve as valuable tools for chemical biology, acting as chemical probes to investigate unknown biological processes and identify new drug targets. rsc.org this compound, with its complex and unique tetracyclic structure, has emerged as a significant molecule in this regard. vulcanchem.comillinoisstate.edu

One of the key applications of this compound as a chemical probe is in the study of biosynthetic pathways. It is a known precursor in the biosynthesis of novel sesterterpenoids called orientanoids. vulcanchem.comrsc.org These complex molecules are formed through an intermolecular Diels-Alder reaction between this compound and a monoterpenoid. vulcanchem.comrsc.org The use of this compound in bioinspired total synthesis has been instrumental in mimicking and confirming these natural biosynthetic routes. vulcanchem.comrsc.org

Furthermore, derivatives of this compound, specifically the orientanoids, have been utilized as chemical probes to investigate cancer biology. vulcanchem.com Research has demonstrated that these compounds can antagonize the protumoral and immunosuppressive functions of tumor-associated macrophages (TAMs). vulcanchem.comrsc.org Orientanoid A, in particular, was found to inhibit protumoral M2-like macrophages and activate cytotoxic CD8+ T cells, thereby impeding tumor growth in vivo. vulcanchem.com This highlights the role of this compound-derived structures in probing and modulating the tumor microenvironment.

The ability to synthesize this compound and its analogues through methods like organocatalytic [4+3] cycloaddition reactions provides access to these valuable chemical probes, facilitating further exploration of their biological targets and mechanisms of action. researchgate.netnih.gov

Structure Activity Relationship Sar Studies Centered on Hedyosumin a Derivatives

Correlating Structural Features with Biological Responses in Hedyosumin A Analogues

Structure-activity relationship (SAR) studies have been pivotal in identifying the key structural motifs of this compound analogues that are responsible for their biological effects. A prominent feature in many bioactive guaianolides, the class of compounds to which this compound belongs, is the α-methylene-γ-lactone moiety. researchgate.netmdpi.com This group is a reactive Michael acceptor, which can form covalent bonds with nucleophilic residues, such as cysteine in proteins, a mechanism believed to underpin much of their bioactivity. researchgate.net

Derivatives of this compound have demonstrated a range of biological responses, including anti-inflammatory and anticancer activities. For instance, Hedyorienoid B and Chloranthalactone A, two compounds related to this compound, have exhibited significant inhibitory activity against the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation. vulcanchem.comresearchgate.net Dimeric sesquiterpenoids derived from this compound precursors, such as Hedyorienoid B, showcase how dimerization can lead to potent bioactivity. researchgate.netresearchgate.net

In the realm of oncology, a class of sesterterpenoids known as orientanoids, which are biosynthetically derived from this compound, have shown notable anticancer properties. vulcanchem.com These compounds, particularly Orientanoid A, can modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs). vulcanchem.comchemrxiv.orgresearchgate.net They antagonize the protumoral M2-like macrophage phenotype and promote the activation of cytotoxic CD8+ T cells, ultimately inhibiting tumor growth. vulcanchem.comchemrxiv.orgresearchgate.net This activity highlights the importance of the complex spiro-sesterterpenoid skeleton of the orientanoids in mediating interactions with cellular targets involved in tumor immunity.

The table below summarizes the biological activities of selected this compound analogues and related compounds.

| Compound/Analogue | Structural Class | Biological Activity | Key Findings & References |

| Hedyorienoid B | Dimeric Guaianolide | NF-κB Inhibition | A dimer featuring a new pattern of two guaiane-type sesquiterpenoids, shows significant NF-κB inhibitory activity. vulcanchem.comresearchgate.netresearchgate.net |

| Chloranthalactone A | Lindenane Sesquiterpenoid | NF-κB Inhibition | A monomer precursor to dimeric sesquiterpenoids, exhibits significant NF-κB inhibitory activity. vulcanchem.comresearchgate.net |

| Orientanoid A | Spiro Sesterterpenoid | Anticancer (TAMs Modulation) | Antagonizes protumoral M2-like macrophages and activates cytotoxic CD8+ T cells, inhibiting tumor growth in vivo. vulcanchem.comchemrxiv.orgresearchgate.net |

| 9α-Hydroxyasterolide | Guaianolide | Cytotoxicity | Shows moderate activity against A-549 (lung) and HL-60 (leukemia) tumor cell lines with IC₅₀ values of 3.1 and 8.8 µM, respectively. researchgate.net |

SAR Insights from Modifications of the Guaiane (B1240927) Sesquiterpenoid Skeleton

The guaiane skeleton, a bicyclic system comprising a five-membered ring fused to a seven-membered ring, forms the core of this compound and provides a versatile scaffold for structural modifications that influence bioactivity. researchgate.netnih.gov Modifications can range from simple functional group alterations to complex skeletal rearrangements and dimerizations.

One significant modification is the formation of seco-guaianolides, where the carbocyclic skeleton is cleaved. For example, a seco-guaianolide possessing a cyclopentenedione (B8730137) ring demonstrated higher phytotoxic activity than the known herbicide Logran, suggesting that this skeletal alteration creates a potent pharmacophore for herbicidal action. acs.org

Dimerization of guaiane units represents another important structural modification. Nature has produced a vast array of dimeric sesquiterpenoids, where two monomer units are linked in various ways. sci-hub.se These dimers, such as the vlasouliolides isolated from Vladimiria souliei, often exhibit significant anti-inflammatory activities. sci-hub.se The specific linkage and relative orientation of the two guaiane monomers in dimers like Hedyorienoid B are critical for their biological function, in this case, NF-κB inhibition. researchgate.net

Furthermore, the lactone ring itself is a key determinant of activity. Most naturally occurring guaianolides in the Asteraceae family feature a 12,6-lactone ring, whereas those with a 12,8-lactone framework, though less common, often exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. nih.gov Opening of the lactone ring generally leads to a loss of activity, confirming its essential role. nih.gov

Elucidating the Contribution of Stereochemistry to Bioactivity in this compound Derivatives

The complex, three-dimensional structure of this compound and its analogues means that stereochemistry plays a critical role in their interaction with biological targets. The spatial arrangement of substituents and the conformation of the fused ring system can dramatically alter biological activity.

Preliminary SAR studies on dimeric guaianolides have indicated that the absolute configurations at positions C-3, C-4, and C-7 have a significant effect on their cytotoxic activity. sci-hub.se Similarly, in guaiane-type sesquiterpenoids isolated from Pogostemon cablin, the absolute configurations were determined to be crucial for their vasorelaxant, antifungal, and neuroprotective effects. nih.gov The specific orientation of hydroxyl and ester groups, governed by the stereochemistry of the carbon skeleton, directly influences the molecule's ability to bind to its target. For instance, in the sesterterpenoid Orientanoid B, which is a stereoisomer of Orientanoid A, the configuration at the C-4' position is different, leading to distinct spatial arrangements and potentially different biological profiles. rsc.org

Rational Design and Synthesis of this compound Analogues for Mechanistic Studies

The rational design and synthesis of analogues are essential for probing the mechanisms of action of complex natural products like this compound. By creating structurally simplified or systematically modified compounds, researchers can isolate the functional groups responsible for activity and identify specific biological targets.

A prime example is the bioinspired total synthesis of Orientanoids A, B, and C. chemrxiv.orgrsc.orgrsc.org These rare sesterterpenoids were hypothesized to form via a Diels-Alder reaction between this compound and a monoterpene. rsc.orgrsc.org To confirm their structure and to obtain sufficient quantities for in-depth biological evaluation, a concise total synthesis was developed. chemrxiv.orgrsc.org This synthetic effort not only verified the structures but also provided the necessary material to conduct mechanistic studies, which revealed that these compounds modulate the tumor microenvironment by targeting TAMs. chemrxiv.orgresearchgate.netrsc.org This represents a clear case where synthesis was driven by a biological hypothesis to enable detailed mechanistic investigation.

Broader strategies in the field of guaianolides also inform the approaches applicable to this compound. For instance, recognizing that the reactivity of the α-methylene-γ-lactone moiety can lead to non-specific toxicity, researchers have rationally designed analogues where this group is replaced by an α-methylene-γ-lactam. pitt.edu By synthesizing a library of N-heteroaryl lactams, it was possible to modulate the thiol reactivity to a range comparable to that of FDA-approved covalent drugs, a strategy aimed at improving selectivity and therapeutic potential. pitt.edu Such approaches, which combine rational design, synthesis, and mechanistic evaluation, are crucial for translating complex natural products like this compound into viable therapeutic leads. acs.orgchemrxiv.org

Future Directions and Advanced Research in Hedyosumin a

Innovations in Asymmetric Synthetic Strategies for Hedyosumin A and its Complex Analogs

The development of efficient and stereoselective synthetic routes to this compound and its structurally complex analogs is a primary focus of contemporary organic synthesis. The guaianolide core, with its fused five- and seven-membered ring system, presents a considerable synthetic challenge. nih.govrsc.orgacs.org Overcoming the limited natural abundance of these compounds through total synthesis is crucial for extensive biological evaluation and the generation of diverse analogs. uic.educhemrxiv.org

Initial breakthroughs in the asymmetric total synthesis of this compound, B, and C were achieved in 13–14 steps, establishing their absolute configurations. nih.gov Key transformations in these syntheses include an organocatalytic [4+3] cycloaddition, an intramolecular aldol (B89426) condensation, and a lactonization enabled by intramolecular carboxymercuration/demercuration. nih.gov A pivotal step in enhancing the enantiomeric purity involved a Corey-Bakshi-Shibata (CBS)-catalyzed asymmetric reduction. nih.gov Another approach utilized an organocatalytic [3+2] cycloaddition methodology as a key step. mdpi.com

More recent bioinspired total syntheses have been developed for derivatives of this compound, such as the orientanoids. These sesterterpenoids are formed via an intermolecular Diels-Alder reaction between this compound and a monoterpenoid. chemrxiv.orgvulcanchem.com Synthetic strategies have mimicked this biosynthetic proposal, achieving the total synthesis of orientanoids A–C in a concise manner from commercially available starting materials like santonin (B1680769), without the need for protecting groups. chemrxiv.orgnih.govrsc.org These routes often involve key steps such as photochemical rearrangements to construct the guaiane-type skeleton of this compound. chemrxiv.org

Future innovations are expected to focus on further increasing the efficiency and scalability of these syntheses. The development of novel catalytic systems, including metal- and organocatalysis, will be instrumental in forging the complex polycyclic framework with even greater control and fewer steps. mdpi.com Strategies that allow for late-stage diversification will be particularly valuable, enabling the rapid generation of a library of this compound analogs for structure-activity relationship (SAR) studies. This will facilitate the optimization of biological activity and the exploration of new therapeutic potentials.

Table 1: Key Asymmetric Synthetic Strategies for this compound and Analogs

| Strategy/Reaction Type | Key Features | Application |

| Organocatalytic [4+3] Cycloaddition | Accesses the tetracyclic skeleton. | Total synthesis of Hedyosumins A, B, and C. nih.gov |

| CBS-Catalyzed Asymmetric Reduction | Boosts enantiomeric excess to excellent levels. | Total synthesis of Hedyosumins A, B, and C. nih.gov |

| Organocatalytic [3+2] Cycloaddition | Single-step synthesis of an oxabicyclic intermediate with three stereogenic centers. | Synthesis of this compound. mdpi.com |

| Bioinspired Intermolecular Diels-Alder | Mimics the natural formation of sesterterpenoids. | Total synthesis of Orientanoids A-C from this compound. chemrxiv.orgnih.govrsc.org |

| Photochemical Rearrangement | Constructs the core guaiane-type skeleton from a santonin derivative. | Synthesis of this compound as a key intermediate for orientanoids. chemrxiv.org |

Integration of Omics Technologies for Comprehensive Target Identification of this compound Derivatives

While the biological activities of this compound derivatives are being uncovered, the precise molecular targets through which they exert their effects remain largely uncharacterized. The integration of advanced "omics" technologies, such as proteomics and metabolomics, presents a powerful, unbiased approach to comprehensively identify the cellular targets of this compound and its analogs. nih.govmdpi.comnih.gov This is a critical step in understanding their mechanism of action and potential therapeutic applications. nih.gov

Currently, there is a lack of published research specifically applying omics technologies to this compound. However, the methodologies are well-established for other natural products and provide a clear roadmap for future investigations. nih.govmdpi.comresearchgate.net A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to treatment with this compound derivatives. nih.govnih.gov

Prospective Omics-Based Target Identification Strategies for this compound:

Chemical Proteomics: This approach uses a chemically modified version of this compound (a probe) to "fish" for its binding partners in a cellular lysate. nih.gov Techniques like affinity-based protein profiling (ABPP) are particularly suited for natural products that form covalent bonds with their targets. researchgate.netnih.gov Given that this compound contains reactive functional groups like an α,β-unsaturated ketone, it is a candidate for the development of such probes. vulcanchem.comresearchgate.net The captured proteins can then be identified using high-resolution mass spectrometry. nih.gov

Expression Proteomics: This method compares the entire proteome of cells treated with a this compound derivative to that of untreated cells. nih.gov Techniques like 2D-DIGE or label-free quantification mass spectrometry can identify proteins whose expression levels are significantly altered, suggesting they are part of the pathway affected by the compound. nih.gov

Metabolomics: By analyzing the global profile of small-molecule metabolites in treated cells, researchers can identify metabolic pathways that are perturbed by this compound derivatives. researchgate.netnih.gov This can provide crucial clues about the compound's function, for instance, by revealing alterations in lipid metabolism or energy pathways that align with an observed anti-inflammatory or anti-cancer phenotype.

Integrating the data from these different omics layers will be essential for constructing a comprehensive network of interactions and validating the most promising molecular targets. nih.govcolab.ws This will not only elucidate the mechanism of action but also help in predicting potential off-target effects and identifying biomarkers for efficacy. nih.gov

Exploration of Novel Biological Activities and Associated Cellular Mechanisms

Research into the biological activities of this compound and its derivatives has primarily focused on their anti-inflammatory and anti-cancer properties. vulcanchem.com A significant finding is the ability of this compound-derived sesterterpenoids, the orientanoids, to modulate the tumor microenvironment. chemrxiv.org Specifically, orientanoid A has been shown to antagonize the pro-tumoral and immunosuppressive phenotype of tumor-associated macrophages (TAMs). chemrxiv.orgvulcanchem.com This action inhibits the M2-like polarization of macrophages and promotes the activation of cytotoxic CD8+ T cells, ultimately leading to the containment of tumor growth in vivo. chemrxiv.orgvulcanchem.com This suggests a mechanism that is not based on direct cytotoxicity to cancer cells but rather on reshaping the anti-tumor immune response. chemrxiv.org The NF-κB inhibitory activity of related compounds further supports their potential as anti-inflammatory and immunomodulatory agents. vulcanchem.com

Future research will likely expand into new therapeutic areas. Given that species of the Hedyosmum genus have been traditionally used for a variety of ailments, there is a strong rationale for broader screening of this compound and its synthetic analogs. rsc.orgresearchgate.net

Table 2: Investigated and Potential Biological Activities of this compound and its Derivatives

| Biological Activity | Key Findings / Rationale | Associated Compounds |

| Anti-cancer | Antagonizes pro-tumoral macrophages (M2-like) and activates cytotoxic CD8+ T cells, reshaping the tumor microenvironment. chemrxiv.orgvulcanchem.com | Orientanoids (derived from this compound). chemrxiv.orgvulcanchem.com |

| Anti-inflammatory | Inhibition of the NF-κB signaling pathway. vulcanchem.com | Hedyorienoid B, Chloranthalactone A. vulcanchem.com |

| Immunosuppressive | Some related sesterterpenoids show potent immunosuppressive activity, inhibiting T-cell proliferation and IFN-γ production. researchgate.net | Gracilisoids (structurally related sesterterpenoids). researchgate.net |

| Neuropharmacological | Other compounds from the Hedyosmum genus have shown analgesic, anxiolytic, and sedative effects, suggesting a potential for neuroactivity. rsc.orgresearchgate.net | Various compounds from Hedyosmum spp. rsc.orgresearchgate.net |

| Antimicrobial | Preliminary studies on extracts from the plant genus report antibacterial and antifungal activities. rsc.orgresearchgate.net | Essential oils and other compounds from Hedyosmum spp. rsc.orgresearchgate.net |

The elucidation of the cellular mechanisms underpinning these activities is a crucial next step. For the established anti-cancer effects, research will need to pinpoint the direct molecular target on macrophages that is engaged by the orientanoids. For potential new activities, a combination of phenotypic screening and subsequent target deconvolution using the omics approaches described in section 7.2 will be essential.

This compound as a Platform for Chemical Biology Tool Development

The unique chemical scaffold of this compound makes it an attractive starting point for the development of chemical biology tools. chemrxiv.orgnih.gov These tools are indispensable for probing complex biological processes and identifying new drug targets. nih.gov The development of this compound-based probes could significantly accelerate our understanding of its own mechanism of action and of the biological pathways it modulates.

Potential Chemical Biology Tools Derived from this compound:

Affinity-Based Probes: As mentioned previously, the this compound structure can be modified by introducing a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) and a photo-reactive or clickable group. This would create a probe for identifying direct binding partners from complex biological mixtures, a cornerstone of chemical proteomics. nih.gov The synthesis of such probes requires careful consideration of the attachment point to ensure that the biological activity of the core molecule is retained.

Activity-Based Probes (ABPs): this compound contains electrophilic sites, such as the α,β-unsaturated ketone, which could potentially react covalently with nucleophilic residues in the active site of target enzymes. vulcanchem.comresearchgate.net By harnessing this inherent reactivity, ABPs based on the this compound scaffold could be designed. These probes would allow for the activity-based profiling of entire enzyme families (e.g., certain hydrolases or transferases) in their native cellular environment, providing a powerful method for target identification and functional annotation. researchgate.netnih.govyoutube.com

Scaffolds for Fragment-Based Drug Discovery: The rigid, three-dimensional structure of this compound can serve as a scaffold for the development of fragment libraries. By systematically modifying different regions of the molecule, chemists can explore the chemical space around the core structure to identify fragments that bind to new and interesting biological targets.

The successful application of this compound as a chemical biology platform hinges on the development of flexible and efficient synthetic routes that allow for the introduction of various chemical handles at different positions on the molecule. illinoisstate.edu The insights gained from using these tools would not only illuminate the biology of this compound but could also lead to the discovery of entirely new therapeutic targets and strategies.

Q & A

Q. What experimental methodologies are essential for confirming the structural identity of Hedyosumin A?

To confirm structural identity, researchers must combine spectroscopic techniques (e.g., NMR for stereochemistry, high-resolution mass spectrometry for molecular formula) with chromatographic purity assessments (HPLC or GC-MS). For novel compounds, X-ray crystallography provides definitive structural evidence. Known compounds require cross-referencing with published spectral data. Ensure reproducibility by detailing solvent systems, instrumentation parameters, and calibration standards in the experimental section .

Q. How can researchers validate the purity of this compound isolates prior to biological testing?

Purity validation involves orthogonal methods:

- Quantitative NMR (qNMR) to assess impurity levels.

- LC-MS/MS to detect trace contaminants.

- Melting point analysis for crystalline compounds. Purity thresholds (>95% for in vitro assays, >98% for in vivo studies) must align with journal guidelines, with data included in supplementary materials .

Q. What are the best practices for designing initial bioactivity screens for this compound?

Prioritize target-based assays (e.g., enzyme inhibition) over phenotypic screens to establish mechanism-of-action hypotheses. Use dose-response curves (IC₅₀/EC₅₀ calculations) and include positive/negative controls. For cytotoxicity, employ cell lines with diverse genetic backgrounds to assess selectivity. Document assay conditions (pH, temperature, incubation time) to enable replication .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions may arise from:

- Compound variability (e.g., stereochemical impurities, solvate forms).

- Assay conditions (e.g., buffer composition, cell passage number). Address these by:

- Replicating key studies using standardized materials (e.g., from a central repository).

- Performing meta-analyses to identify confounding variables (e.g., via subgroup analysis by assay type).

- Validating findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What strategies optimize the synthetic yield of this compound while maintaining stereochemical fidelity?

- Catalyst screening : Use chiral catalysts (e.g., BINAP-metal complexes) for asymmetric synthesis.

- Reaction monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation.

- Purification : Cascade crystallization or preparative SFC (supercritical fluid chromatography) for enantiomer separation. Report yield, enantiomeric excess (ee), and computational modeling (DFT) to rationalize stereochemical outcomes .

Q. How can researchers differentiate between direct and indirect pharmacological mechanisms of this compound?

- Target deconvolution : Use CRISPR-Cas9 knockout models or siRNA silencing to confirm target dependency.

- Kinetic studies : Measure on-/off-rates (e.g., surface plasmon resonance) to distinguish primary targets from off-target effects.

- Omics integration : Pair transcriptomic/proteomic profiling with pathway enrichment analysis to identify upstream/downstream mediators .

Q. What computational approaches are most effective for predicting structure-activity relationships (SAR) of this compound analogs?

- Molecular docking : Use flexible docking algorithms (e.g., AutoDock Vina) to map binding poses.

- MD simulations : Run >100 ns trajectories to assess target-ligand stability.

- QSAR modeling : Apply machine learning (e.g., random forest, ANN) on curated datasets with descriptors like logP, polar surface area, and H-bond donors. Validate predictions with synthetic analogs .

Methodological Guidelines

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral data, assay protocols, and statistical codes in supplementary materials .

- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for experimental design and reporting .

- Literature Synthesis : Use systematic review frameworks (PRISMA) to mitigate bias in evidence aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.